Extended Elimination Half-Life Enables Once-Daily Dosing vs. Multi-Daily Cefazolin and Cefamandole
Cefonicid demonstrates a significantly prolonged elimination half-life compared to cefazolin and cefamandole, directly enabling a once-daily dosing regimen. After intravenous administration, the plasma half-life of cefonicid is 2.6 to 4.6 hours in persons with normal renal function [1]. In contrast, cefazolin has a serum half-life of approximately 1.8 hours following IV administration, necessitating dosing every 8 hours [2]. Cefamandole exhibits an even shorter IV half-life ranging from 0.45 to 1.2 hours [3]. This pharmacokinetic advantage translates to a reduction from three daily doses (cefazolin) or four daily doses (cefamandole) to a single daily dose for cefonicid [4].
| Evidence Dimension | Elimination half-life (t½) after intravenous administration in subjects with normal renal function |
|---|---|
| Target Compound Data | 2.6–4.6 hours (IV); 4.5–7.2 hours (IM) |
| Comparator Or Baseline | Cefazolin: ~1.8 hours (IV); Cefamandole: 0.45–1.2 hours (IV) |
| Quantified Difference | Cefonicid t½ is approximately 1.4–2.6× longer than cefazolin; 2.2–10.2× longer than cefamandole (IV) |
| Conditions | Human subjects with normal renal function; single-dose pharmacokinetic studies |
Why This Matters
Longer half-life permits once-daily dosing, reducing nursing labor, pharmacy preparation time, and material costs per patient day.
- [1] Saltiel E, Brogden RN. Cefonicid. A review of its antibacterial activity, pharmacological properties and therapeutic use. Drugs. 1986 Sep;32(3):222-59. View Source
- [2] DailyMed. CEFAZOLIN FOR INJECTION. Serum half-life for cefazolin is approximately 1.8 hours following I.V. administration. View Source
- [3] Fong IW, Ralph ED, Engelking ER, et al. Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds. J Antimicrob Chemother. 1976;2(2):169-77. View Source
- [4] Wallace RJ Jr, Martin RR, Quinones FJ, et al. Comparative trial of cefonicid and cefamandole in the therapy of community-acquired pneumonia. Antimicrob Agents Chemother. 1982 Feb;21(2):231-5. View Source
